6-Amino-3-methylquinoxalin-2(1H)-one
Overview
Description
6-Amino-3-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring The presence of an amino group at the 6th position and a methyl group at the 3rd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methylquinoxaline-2,6-dione with ammonia or an amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroquinoxaline derivatives.
Reduction: Quinoxalin-2-ol derivatives.
Substitution: N-alkyl or N-acyl quinoxaline derivatives.
Scientific Research Applications
6-Amino-3-methylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-methylquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the amino and methyl substitutions.
6-Aminoquinoxaline: Lacks the methyl group at the 3rd position.
3-Methylquinoxalin-2(1H)-one: Lacks the amino group at the 6th position.
Uniqueness
6-Amino-3-methylquinoxalin-2(1H)-one is unique due to the presence of both the amino group at the 6th position and the methyl group at the 3rd position. These substitutions can significantly influence its chemical reactivity and biological activity, making it distinct from other quinoxaline derivatives.
Properties
IUPAC Name |
6-amino-3-methyl-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKMMVUSZOOBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542689 | |
Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19801-05-9 | |
Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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